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Compound of Interest

Compound Name: Antitubercular agent-17

Cat. No.: B12400938 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and

biological evaluation of novel analogs and derivatives of Antitubercular agent-17, a promising

class of compounds based on a (4-methoxyphenyl)-1H-tetrazol-5-amine scaffold. This

document details the experimental protocols, presents quantitative data in a structured format,

and visualizes the synthetic and evaluative workflows.

Core Compound Class: (4-methoxyphenyl)-1H-
tetrazol-5-amine Regioisomers
Recent research has identified a series of halogenated (4-methoxyphenyl)-1H-tetrazol-5-amine

regioisomers as potent and selective antitubercular agents.[1] The synthesis of these

compounds originates from corresponding thiourea analogs.[1] Notably, N-

(bromophenyl)tetrazoles have demonstrated significant growth-inhibitory effects against

multidrug-resistant Mycobacterium tuberculosis strains, with activity reported to be 8- to 16-fold

stronger than first-line tuberculostatic drugs.[1] These compounds exhibit a high degree of

selectivity, with no reported antibacterial or cytotoxic properties against normal and cancer cell

lines.[1] Furthermore, synergistic interactions have been observed when these agents are

paired with established antitubercular drugs like streptomycin, and additive effects are seen

with isoniazid, rifampicin, and ethambutol.[1]
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Table 1: Synthesis of Halogenated 1-(4-
methoxyphenyl)-4-phenyl-1,4-dihydro-5H-tetrazole-5-
thione Precursors

Compound ID Phenyl Substituent Yield (%) Melting Point (°C)

1 2-Fluorophenyl 85 145-147

2 3-Fluorophenyl 82 138-140

3 4-Fluorophenyl 88 155-157

4 2-Chlorophenyl 80 160-162

5 3-Chlorophenyl 78 148-150

6 4-Chlorophenyl 83 170-172

7 2-Bromophenyl 75 168-170

8 3-Bromophenyl 72 155-157

9 4-Bromophenyl 79 180-182

Table 2: Synthesis of (4-methoxyphenyl)-1H-tetrazol-5-
amine Regioisomers
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Compound ID
Phenyl
Substituent

Regioisomer Yield (%)
Melting Point
(°C)

1a 2-Fluorophenyl 1-phenyl 65 130-132

1b 2-Fluorophenyl 4-phenyl 20 118-120

2a 3-Fluorophenyl 1-phenyl 68 142-144

2b 3-Fluorophenyl 4-phenyl 18 125-127

3a 4-Fluorophenyl 1-phenyl 70 160-162

3b 4-Fluorophenyl 4-phenyl 15 135-137

4a 2-Chlorophenyl 1-phenyl 62 145-147

4b 2-Chlorophenyl 4-phenyl 22 128-130

5a 3-Chlorophenyl 1-phenyl 60 155-157

5b 3-Chlorophenyl 4-phenyl 25 138-140

6a 4-Chlorophenyl 1-phenyl 65 175-177

6b 4-Chlorophenyl 4-phenyl 20 145-147

7a 2-Bromophenyl 1-phenyl 58 158-160

7b 2-Bromophenyl 4-phenyl 28 135-137

8a 3-Bromophenyl 1-phenyl 55 165-167

8b 3-Bromophenyl 4-phenyl 30 148-150

9a 4-Bromophenyl 1-phenyl 60 185-187

9b 4-Bromophenyl 4-phenyl 25 155-157

Table 3: In Vitro Antitubercular Activity (MIC, µg/mL) of
Selected Analogs
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Compound
ID

M.
tuberculosi
s H37Rv

M.
tuberculosi
s Spec. 192
(INH
resistant)

M.
tuberculosi
s Spec. 210
(MDR)

M.
tuberculosi
s Spec. 800
(PZA
resistant)

M.
scrofulaceu
m

8a 2 2 2 128 4

9a 4 4 4 64 8

Isoniazid 0.25 >256 >256 0.25 ND

Rifampicin 0.5 0.5 >256 0.5 ND

Ethambutol 2 2 2 2 ND

Streptomycin 4 4 4 4 ND

ND: Not Determined

Table 4: Cytotoxicity (IC50, µM) of Selected Analogs
Compound ID

V79 (Chinese Hamster
Lung Fibroblasts)

HaCaT (Human
Keratinocytes)

8a 241.31 138.45

9a >300 >300

Experimental Protocols
General Synthesis of Halogenated 1-(4-
methoxyphenyl)-4-phenyl-1,4-dihydro-5H-tetrazole-5-
thione Precursors (1-9)
A solution of 4-methoxyphenyl isothiocyanate (1.0 eq) in ethanol is added dropwise to a stirred

solution of the appropriate halogenated phenylhydrazine (1.0 eq) in ethanol. The reaction

mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed

with cold ethanol, and dried to afford the corresponding thiourea derivative.
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General Synthesis of (4-methoxyphenyl)-1H-tetrazol-5-
amine Regioisomers (1a-9b)
To a suspension of the appropriate thiourea precursor (1.0 eq) in methanol, sodium azide (3.0

eq) and mercury(II) chloride (1.5 eq) are added. The reaction mixture is stirred at reflux for 48

hours. After cooling to room temperature, the solid is filtered off and the filtrate is evaporated to

dryness. The residue is dissolved in dichloromethane and washed with water. The organic layer

is dried over anhydrous magnesium sulfate and the solvent is removed under reduced

pressure. The crude product is purified by column chromatography on silica gel using a mixture

of hexane and ethyl acetate as the eluent to yield the two regioisomers.

In Vitro Antitubercular Activity Assay
The in vitro antitubercular activity is determined using the Microplate Alamar Blue Assay

(MABA). Mycobacterium tuberculosis H37Rv and resistant strains are grown in Middlebrook

7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase

(OADC), and 0.05% Tween 80. The compounds are dissolved in DMSO and serially diluted in

the microplates. The mycobacterial suspension is added to each well and the plates are

incubated at 37°C for 7 days. Alamar Blue solution is then added to each well, and the plates

are incubated for another 24 hours. The fluorescence is measured at an excitation of 530 nm

and an emission of 590 nm. The minimum inhibitory concentration (MIC) is defined as the

lowest concentration of the compound that inhibits 90% of the bacterial growth.

Cytotoxicity Assay
The cytotoxicity of the compounds is evaluated against V79 and HaCaT cell lines using the

MTT assay. The cells are seeded in 96-well plates and incubated for 24 hours. The compounds

at various concentrations are then added to the wells and the plates are incubated for another

72 hours. MTT solution is added to each well and the plates are incubated for 4 hours. The

formazan crystals are dissolved in DMSO and the absorbance is measured at 570 nm. The

IC50 value is calculated as the concentration of the compound that causes a 50% reduction in

cell viability.
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Caption: Experimental workflow for the synthesis and evaluation of antitubercular agent-17
analogs.
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Caption: Postulated mechanism of action for Antitubercular agent-17 analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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